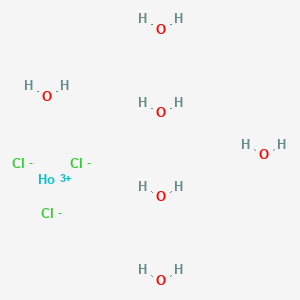Holmium chloride (HoCl3), hexahydrate (8CI,9CI)
CAS No.:
Cat. No.: VC16573274
Molecular Formula: Cl3H12HoO6
Molecular Weight: 379.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Cl3H12HoO6 |
|---|---|
| Molecular Weight | 379.38 g/mol |
| IUPAC Name | holmium(3+);trichloride;hexahydrate |
| Standard InChI | InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
| Standard InChI Key | BUQFCXABQYNXLP-UHFFFAOYSA-K |
| Canonical SMILES | O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ho+3] |
Introduction
Chemical Identity and Structural Properties
Holmium(III) chloride hexahydrate belongs to the lanthanide chloride family, characterized by a monoclinic crystal system (space group C2/m) and a lattice structure influenced by holmium’s +3 oxidation state . The compound’s hydrated form consists of holmium ions coordinated by six water molecules and three chloride anions, resulting in a molecular weight of 379.38 g/mol . Its distinctive greenish-yellow coloration arises from f-f electronic transitions, which are sensitive to lighting conditions .
Table 1: Fundamental Physicochemical Properties
The compound’s hygroscopic nature necessitates storage under inert atmospheres (e.g., nitrogen or argon) at 2–8°C to prevent decomposition .
Synthesis and Purification Methods
Holmium(III) chloride hexahydrate is synthesized via two primary routes:
Hydrochloric Acid Digestion
Rare-earth minerals containing holmium are treated with concentrated hydrochloric acid, yielding hydrated holmium chloride after filtration and crystallization . The reaction proceeds as:
Subsequent evaporation under controlled conditions produces the hexahydrate form .
Ammonium Chloride Reaction
Heating holmium oxide with ammonium chloride at elevated temperatures generates anhydrous holmium chloride, which is then hydrated:
This method ensures high purity but requires careful handling of gaseous byproducts .
Purification involves vacuum sublimation or recrystallization from aqueous solutions, achieving >99.9% purity for research-grade applications .
Applications in Science and Industry
Holmium(III) chloride hexahydrate’s unique properties enable diverse applications:
Nuclear Technology
The compound serves as a neutron absorber in reactor control rods due to holmium’s high thermal neutron capture cross-section (64 barns) . Its stability under irradiation makes it suitable for nuclear shielding materials .
Optical Calibration
Holmium’s sharp absorption peaks in the ultraviolet-visible spectrum (e.g., 241 nm, 287 nm) facilitate spectrophotometer calibration, ensuring instrument accuracy across laboratories .
Materials Synthesis
As a precursor, HoCl₃·6H₂O is used to fabricate holmium-doped crystals (e.g., yttrium aluminum garnet) for lasers and phosphors . It also catalyzes organic reactions, including Friedel-Crafts alkylation .
Table 2: Industrial Applications and Mechanisms
| Application | Mechanism | Example Use Case |
|---|---|---|
| Laser Crystals | Ho³⁺ doping enhances lasing | Medical laser systems |
| Nuclear Moderators | Neutron absorption | Reactor control rods |
| Spectrophotometry | UV-Vis absorption standards | Laboratory instrument calibration |
Comparative Analysis with Rare-Earth Chlorides
Holmium(III) chloride hexahydrate shares similarities with other lanthanide chlorides but differs in optical and magnetic properties:
-
Cerium(III) Chloride: Utilized in oxidation catalysts but lacks holmium’s neutron absorption capacity .
-
Neodymium(III) Chloride: Strong magnetic properties make it ideal for magnets, whereas holmium excels in optical applications .
-
Erbium(III) Chloride: Preferred in fiber optics, contrasting with holmium’s nuclear uses .
Future Research Directions
Emerging studies explore HoCl₃·6H₂O’s potential in quantum computing (as qubit materials) and targeted cancer therapies (radioactive holmium microspheres) . Advances in nanostructured holmium compounds may enhance catalytic efficiency and energy storage capacity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume